

# An In-depth Technical Guide to the Health and Safety of 2-Nitroethanol

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## Compound of Interest

Compound Name: 2-Nitroethanol

Cat. No.: B1329411

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for **2-Nitroethanol** (CAS No. 625-48-9), a nitroalkane derivative used in various chemical syntheses. The information is intended for professionals in research and development who handle this chemical.

## Chemical and Physical Properties

**2-Nitroethanol** is a mobile, dark brown-red to clear yellow liquid with a pungent odor.<sup>[1][2][3]</sup> It is important to understand its physical and chemical properties to ensure safe handling and storage.

Property	Value	Reference(s)
Molecular Formula	C <sub>2</sub> H <sub>5</sub> NO <sub>3</sub>	[2]
Molecular Weight	91.07 g/mol	[2]
Appearance	Mobile, dark brown-red to clear yellow liquid with a pungent odor.	[1][2][3]
Boiling Point	194 °C at 765 mmHg	[2]
Melting Point	-80 °C	[3]
Flash Point	> 113 °C (> 235.4 °F) - closed cup	[4]
Density	1.27 g/mL at 25 °C	
Solubility in Water	Miscible (Some sources indicate < 1 mg/mL at 70°F, suggesting limited solubility)	[1][5]
Solubility in Organic Solvents	Miscible with ethanol and acetone. Sparingly soluble in Chloroform, DMSO, and Methanol.	[1][6]
Vapor Pressure	0.02 mmHg at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.445	
pKa	8.42 ± 0.29 (Predicted)	[3]

## Toxicological Information

**2-Nitroethanol** is considered moderately toxic upon ingestion, inhalation, or dermal contact.[2] The vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract, and it also causes skin irritation.[1]

## Acute Toxicity

Route	Species	Test	Value	Reference(s)
Intraperitoneal	Mouse	LD50	2100 mg/kg	

## Genotoxicity

**2-Nitroethanol** has been evaluated for its genotoxic potential in several assays. It is classified as a mutagen by its RTECS number.

Assay	System	Result	Reference(s)
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Weakly Mutagenic	
In Vivo Micronucleus Test	Mouse	Negative	
In Vivo Alkaline Comet Assay	Mouse	Negative	

## Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There is limited information available on the chronic toxicity, carcinogenicity, and reproductive toxicity of **2-Nitroethanol**. Conclusive evidence of carcinogenicity is lacking, and it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[2] Prolonged or repeated exposure may lead to systemic toxicity, including liver and kidney damage.[2] Further studies are required to fully elucidate the long-term health effects of this compound.

## Experimental Protocols

Detailed methodologies for key toxicological and synthetic procedures are outlined below. These are representative protocols based on standard guidelines.

## Synthesis of 2-Nitroethanol (Henry Reaction)

This procedure describes the condensation of nitromethane with formaldehyde.

#### Materials:

- Nitromethane
- Paraformaldehyde
- Methanolic potassium hydroxide solution (3N)
- Concentrated sulfuric acid (36N)
- Diphenyl ether
- Petroleum ether or hexane

#### Procedure:

- A suspension of paraformaldehyde in an excess of freshly distilled nitromethane is prepared in a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and thermometer.
- The suspension is stirred vigorously, and 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve.
- The reaction is allowed to proceed, with the temperature rising and then slowly dropping. Stirring is continued for one hour after the addition of the alkaline solution is complete.
- The added alkali is neutralized by the dropwise addition of concentrated sulfuric acid.
- The precipitated potassium sulfate is removed by filtration.
- Unreacted nitromethane is removed from the filtrate by distillation under reduced pressure.
- The residue is transferred to a flask containing an equal weight of diphenyl ether and distilled under vacuum.
- The crude **2-nitroethanol** is collected and purified by extraction with petroleum ether or hexane.

## Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay evaluates the potential of a substance to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.<sup>[7]</sup>

### Materials:

- *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *E. coli* strain (e.g., WP2 uvrA)
- Test substance (**2-Nitroethanol**)
- S9 fraction (for metabolic activation)
- Minimal glucose agar plates
- Top agar

### Procedure:

- Plate Incorporation Method: To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation).
- The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- Pre-incubation Method: The test substance, bacterial culture, and S9 mix or buffer are incubated together at 37°C for a short period (e.g., 20-30 minutes) before adding the top agar and plating.
- After incubation, the number of revertant colonies on each plate is counted.
- A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.

## In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals. [\[2\]](#)

### Materials:

- Test animals (typically mice or rats)
- Test substance (**2-Nitroethanol**)
- Positive control (e.g., cyclophosphamide)
- Vehicle control
- Fetal bovine serum
- Staining solution (e.g., Giemsa)

### Procedure:

- Animals are dosed with the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels. A positive control and a vehicle control group are also included.
- Bone marrow is typically sampled 24 and 48 hours after a single treatment.
- Bone marrow cells are flushed from the femurs, and a cell suspension is prepared.
- Smears are made on glass slides, air-dried, and fixed in methanol.
- The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
- At least 4000 PCEs per animal are scored for the presence of micronuclei.
- The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

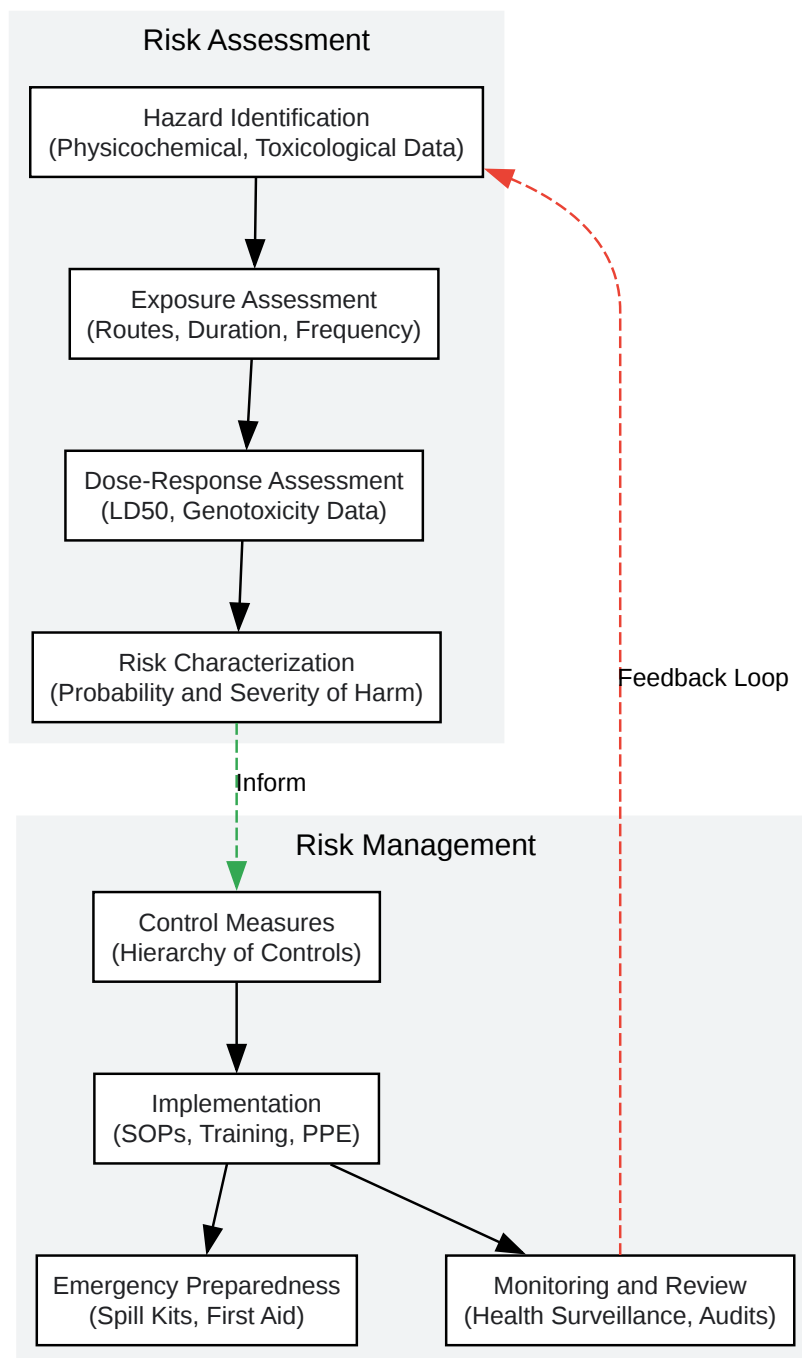
- A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.

## Visualizations

### Risk Assessment Workflow

A systematic approach is crucial for managing the risks associated with handling **2-Nitroethanol**.

Figure 1. Risk Assessment and Management Workflow for 2-Nitroethanol



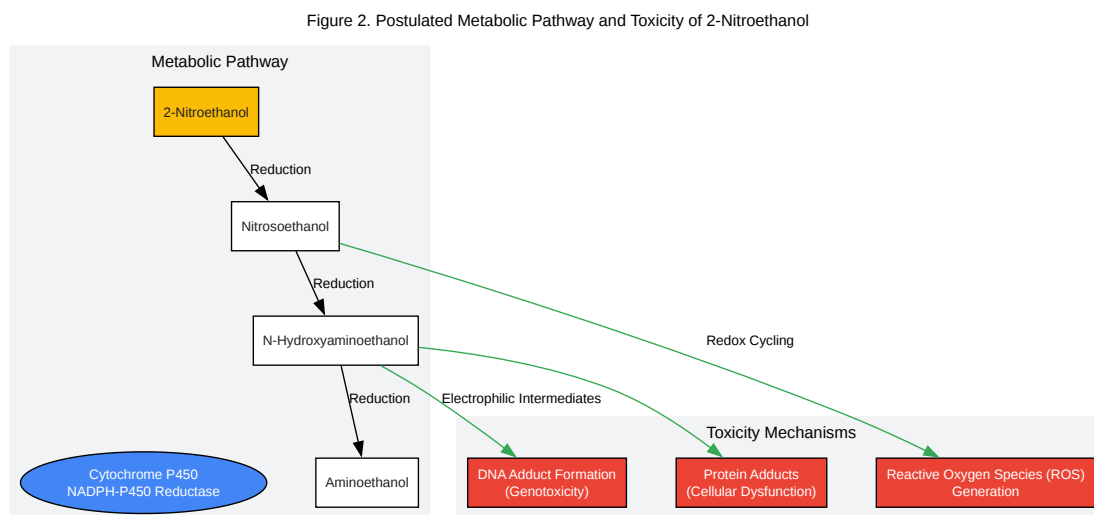
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Caption: Risk Assessment and Management Workflow for **2-Nitroethanol**.



## Postulated Metabolic Pathway and Toxicity Mechanism

The metabolism of nitroalkanes in mammals is not fully elucidated but is believed to involve cytochrome P450 enzymes.[1] The following diagram illustrates a postulated pathway for **2-Nitroethanol**.



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Caption: Postulated Metabolic Pathway and Toxicity of **2-Nitroethanol**.

## Handling and Storage

#### Handling:

- All chemicals should be considered hazardous.
- Avoid direct physical contact. Use appropriate, approved safety equipment.
- Handling should occur in a chemical fume hood.
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
- Wash face, hands, and any exposed skin thoroughly after handling.[3]

#### Storage:

- Store in a cool, dry, dark location in a tightly sealed container or cylinder.
- Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
- Store locked up.[3]
- Keep away from incompatible materials, ignition sources, and untrained individuals.
- Protect containers/cylinders from physical damage.

#### Incompatible Materials:

- Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.

## First Aid Measures

#### Eye Contact:

- Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3]
- Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Get immediate medical attention.[3]

#### Skin Contact:

- Wash off immediately with plenty of water for at least 15 minutes.[3]
- Remove and isolate all contaminated clothing.[1]
- If skin irritation occurs, get medical advice/attention.[3]

#### Inhalation:

- Remove to fresh air.[3]
- If not breathing, give artificial respiration.[3]
- Call a POISON CENTER or doctor/physician if you feel unwell.[3]

#### Ingestion:

- Do NOT induce vomiting.[3]
- If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.
- Get immediate medical attention.[3]

## Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[1]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)